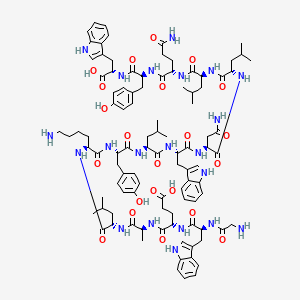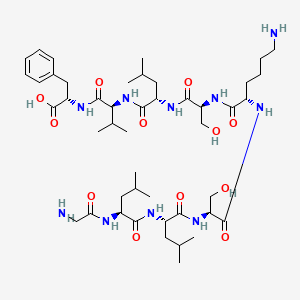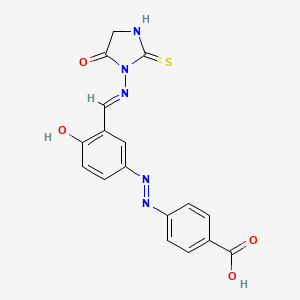
Adenosine monophosphate-15N5,d12 (dilithium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Adenosine monophosphate-15N5,d12 (dilithium) is a compound that is labeled with deuterium and nitrogen-15 isotopes. It is a derivative of adenosine monophosphate, a key cellular metabolite that plays a crucial role in regulating energy homeostasis and signal transduction . The isotopic labeling makes it particularly useful in scientific research, especially in the fields of pharmacokinetics and metabolic studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of adenosine monophosphate-15N5,d12 (dilithium) involves the incorporation of stable isotopes of deuterium and nitrogen-15 into the adenosine monophosphate molecule. This process typically requires specialized chemical reactions and conditions to ensure the precise placement of these isotopes. The exact synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of adenosine monophosphate-15N5,d12 (dilithium) involves large-scale chemical synthesis using advanced techniques to incorporate the isotopes efficiently. The production process must adhere to strict quality control measures to ensure the purity and isotopic labeling accuracy of the final product .
化学反应分析
Types of Reactions
Adenosine monophosphate-15N5,d12 (dilithium) can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can lead to the formation of adenosine diphosphate or adenosine triphosphate.
Reduction: This reaction involves the gain of electrons and can convert adenosine monophosphate back to adenosine.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the molecule’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions include adenosine diphosphate, adenosine triphosphate, and modified adenosine derivatives, depending on the specific reaction and conditions used .
科学研究应用
Adenosine monophosphate-15N5,d12 (dilithium) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving metabolic pathways and enzyme reactions.
Biology: Helps in understanding cellular processes and energy metabolism.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Applied in the development of new pharmaceuticals and biotechnological products.
作用机制
The mechanism of action of adenosine monophosphate-15N5,d12 (dilithium) involves its role as a cellular metabolite. It participates in energy transfer processes by converting to adenosine diphosphate and adenosine triphosphate. These conversions are crucial for cellular energy homeostasis and signal transduction. The isotopic labeling allows researchers to track these processes with high precision, providing valuable insights into cellular functions and metabolic pathways .
相似化合物的比较
Similar Compounds
Adenosine monophosphate-15N5 (dilithium): Similar in structure but lacks deuterium labeling.
Adenosine monophosphate-d12 (dilithium): Similar in structure but lacks nitrogen-15 labeling.
Adenosine monophosphate-13C10,15N5 (dilithium): Contains additional carbon-13 labeling.
Uniqueness
Adenosine monophosphate-15N5,d12 (dilithium) is unique due to its dual isotopic labeling with both deuterium and nitrogen-15. This dual labeling enhances its utility in various research applications, providing more detailed and accurate data compared to compounds with single isotopic labels .
属性
分子式 |
C10H12Li2N5O7P |
|---|---|
分子量 |
376.2 g/mol |
IUPAC 名称 |
dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[2,8-dideuterio-6-(dideuterio(15N)amino)purin-9-yl]oxolan-2-yl]methyl] phosphate |
InChI |
InChI=1S/C10H14N5O7P.2Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7?,10-;;/m1../s1/i1D2,2D,3D,4D,6D,7D,10D,11+1,12+1,13+1,14+1,15+1,16D,17D;;/hD2 |
InChI 键 |
LUSBEJQHUFVMSO-MIFITKMDSA-L |
手性 SMILES |
[2H]C1=[15N]C(=C2C(=[15N]1)[15N](C(=[15N]2)[2H])[C@]3(C([C@]([C@@](O3)([2H])C([2H])([2H])OP(=O)([O-])[O-])([2H])O[2H])([2H])O[2H])[2H])[15N]([2H])[2H].[Li+].[Li+] |
规范 SMILES |
[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-tricosa-10,12-diynoyloxypropyl] tricosa-10,12-diynoate](/img/structure/B12363458.png)
![1-[4-[2-[[2-(4-Chlorophenyl)phenyl]methylsulfinyl]ethyl]-1,4-diazepan-1-yl]-3-phenylpropan-2-ol](/img/structure/B12363474.png)
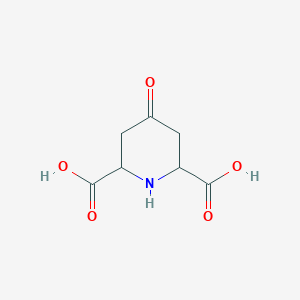

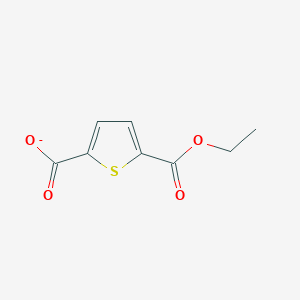
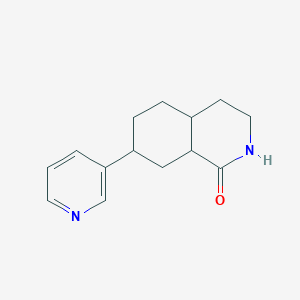
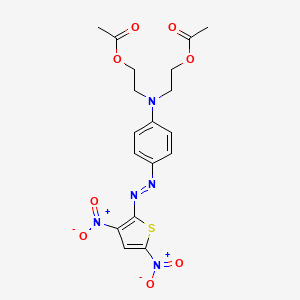
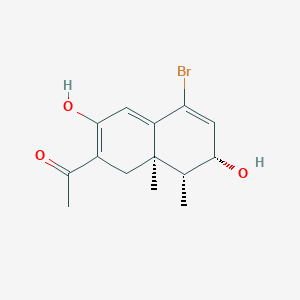
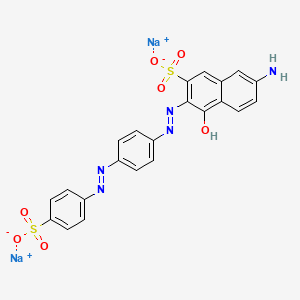
![2-[3-[Di(propan-2-yl)amino]-1-(2,3,4,5,6-pentadeuteriophenyl)propyl]-4-(hydroxymethyl)phenol](/img/structure/B12363512.png)
